molecular formula C17H18O4 B1203211 Latifolin CAS No. 10154-42-4

Latifolin

Cat. No.: B1203211
CAS No.: 10154-42-4
M. Wt: 286.32 g/mol
InChI Key: OJVQOGDGFIJYPN-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Latifolin is a naturally occurring neoflavonoid extracted from the heartwood of Dalbergia odorifera, a species of the Fabaceae family. This compound has garnered significant attention due to its diverse biological activities, including anti-inflammatory, anti-carcinogenic, and cardio-protective properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Latifolin can be synthesized through various chemical routes. One common method involves the extraction from the heartwood of Dalbergia odorifera using organic solvents. The extracted compound is then purified through chromatographic techniques .

Industrial Production Methods

Industrial production of this compound typically involves large-scale extraction from Dalbergia odorifera. The process includes grinding the heartwood, followed by solvent extraction and purification using advanced chromatographic methods to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Latifolin undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups .

Scientific Research Applications

Latifolin has a wide range of scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other neoflavonoids and related compounds.

    Biology: Studied for its anti-inflammatory and antioxidant properties in various cell

Properties

IUPAC Name

5-[(1R)-1-(2-hydroxyphenyl)prop-2-enyl]-2,4-dimethoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O4/c1-4-11(12-7-5-6-8-14(12)18)13-9-15(19)17(21-3)10-16(13)20-2/h4-11,18-19H,1H2,2-3H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJVQOGDGFIJYPN-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(C=C)C2=CC=CC=C2O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1[C@H](C=C)C2=CC=CC=C2O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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